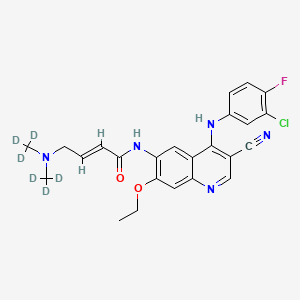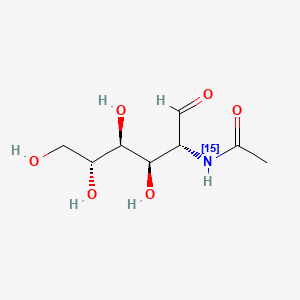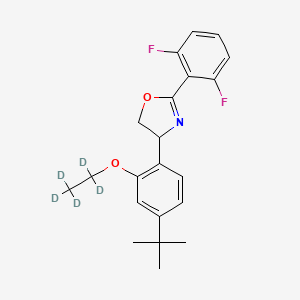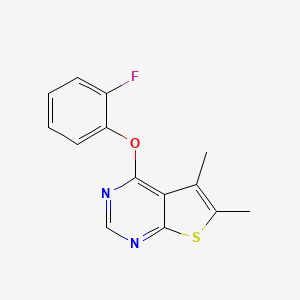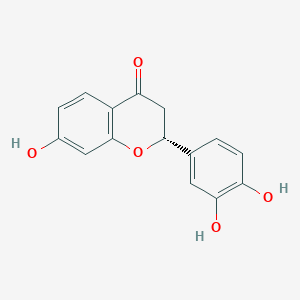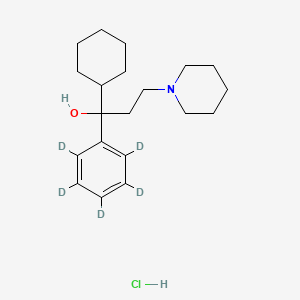
Trihexyphenidyl-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihexyphenidyl-d5 (hydrochloride) is a deuterated form of trihexyphenidyl hydrochloride, a synthetic antispasmodic drug. It is primarily used as a muscarinic antagonist in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The deuterated version, Trihexyphenidyl-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of trihexyphenidyl due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trihexyphenidyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the trihexyphenidyl molecule. The process typically starts with the synthesis of the deuterated precursor, followed by the introduction of the hydrochloride salt. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Trihexyphenidyl-d5 (hydrochloride) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to minimize costs while maintaining high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Trihexyphenidyl-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of Trihexyphenidyl-d5 (hydrochloride).
Wissenschaftliche Forschungsanwendungen
Trihexyphenidyl-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of trihexyphenidyl.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new drugs by providing insights into the behavior of trihexyphenidyl in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Wirkmechanismus
Trihexyphenidyl-d5 (hydrochloride) exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist. It binds with higher affinity to the M1 subtype of muscarinic receptors, primarily located in the central nervous system. This binding inhibits the action of acetylcholine, leading to a reduction in the symptoms of Parkinson’s disease and drug-induced extrapyramidal disorders. Additionally, it may indirectly enhance dopamine release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, also used to treat Parkinson’s disease symptoms.
Biperiden: An anticholinergic drug used for similar indications as trihexyphenidyl.
Uniqueness
Trihexyphenidyl-d5 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracking in biological systems, offering insights that are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C20H32ClNO |
|---|---|
Molekulargewicht |
343.0 g/mol |
IUPAC-Name |
1-cyclohexyl-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H/i1D,4D,5D,10D,11D; |
InChI-Schlüssel |
QDWJJTJNXAKQKD-XBIAMBGESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CCCCC3)O)[2H])[2H].Cl |
Kanonische SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


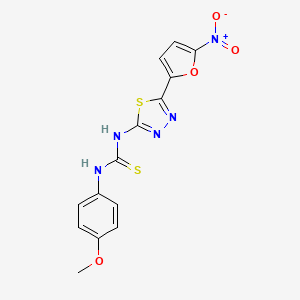
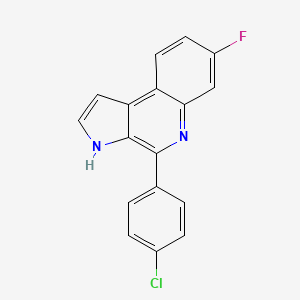

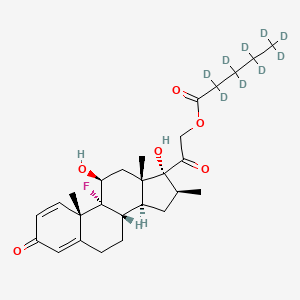
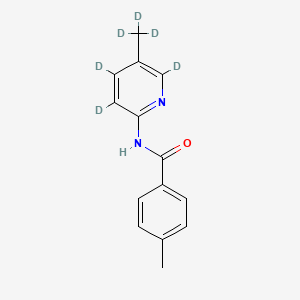
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)
